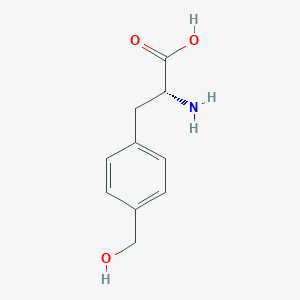

4-(Hydroxymethyl)-D-phenylalanine

描述

尿苷5'-单磷酸,也称为尿苷酸,是一种核苷酸,是RNA中的单体。它是磷酸与核苷尿苷的酯。尿苷5'-单磷酸由磷酸基团、戊糖核糖和核碱基尿嘧啶组成。 该化合物在各种生物过程中发挥着至关重要的作用,包括RNA的合成和细胞代谢的调节 .

准备方法

合成路线和反应条件: 尿苷5'-单磷酸可以通过使用酿酒酵母的全细胞生物催化过程合成。该过程涉及将乳清酸转化为尿苷5'-单磷酸,通过重新分配糖酵解和戊糖磷酸途径之间的代谢通量。 影响生产的关键因素包括磷酸二氢钠、氯化镁的浓度和pH值 .

工业生产方法: 尿苷5'-单磷酸的工业生产通常涉及使用氨基酸棒状杆菌突变菌株的发酵。 这些菌株对嘧啶类似物生长的抑制具有抗性,并具有降低的尿苷降解活性,从而导致尿苷5'-单磷酸的产量更高 .

化学反应分析

反应类型: 尿苷5'-单磷酸经历各种化学反应,包括与镧系元素等金属离子配位。 这些反应受阳离子和阴离子胶束的存在的影响,这些胶束影响配合物的稳定性和形成 .

常用试剂和条件: 配位反应通常在生理 pH 范围(7.3-7.5)的含水溶液中进行。 尿苷5'-单磷酸的磷酸部分主要参与与金属离子的配位 .

科学研究应用

Antihypertensive Drug Development

The L form of 4-(Hydroxymethyl)-D-phenylalanine is utilized as an antihypertensive agent. It acts by modulating blood pressure through various mechanisms, making it a candidate for further development in hypertension therapies .

Bradykinin B1 Receptor Antagonists

The D form of this compound serves as an intermediate in the synthesis of bradykinin B1 receptor antagonists. These antagonists have potential applications in treating conditions linked to excessive bradykinin activity, such as inflammation and pain .

Synthesis of Bioactive Molecules

This compound is noted for its role in synthesizing various bioactive molecules. Its unique hydroxymethyl group allows for modifications that can enhance the biological activity of derived compounds. This feature is particularly useful in developing new therapeutic agents .

Phenylketonuria (PKU) Research

Research into phenylketonuria, a metabolic disorder caused by phenylalanine hydroxylase deficiency, has highlighted the importance of large neutral amino acids (LNAAs) like this compound. These compounds can help manage blood phenylalanine levels by competing with phenylalanine for transport across the blood-brain barrier, potentially improving cognitive function in affected individuals .

Case Study: Pharmacological Evaluation

A study evaluated the pharmacological properties of this compound derivatives, revealing promising results against specific targets such as Dipeptidyl Peptidase-4 (DPP-4), which is crucial in managing type 2 diabetes. The derivatives showed significant inhibitory activity, suggesting their potential as therapeutic agents .

Case Study: Synthesis Techniques

Innovative synthesis methods for producing optically active forms of this compound have been developed, enhancing yield and purity. Techniques such as enzymatic reduction and chemical transformations have been explored to optimize production processes for pharmaceutical applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Potential Impact |

|---|---|---|

| Antihypertensive Drug Development | L form used as an antihypertensive agent | Regulation of blood pressure |

| Bradykinin B1 Receptor Antagonists | D form as an intermediate | Treatment of inflammation and pain |

| Biochemical Research | Synthesis of bioactive molecules | Development of new therapeutic agents |

| PKU Management | Competes with phenylalanine | Improved cognitive function |

| DPP-4 Inhibitor Development | Derivatives show inhibitory activity | Management of type 2 diabetes |

作用机制

尿苷5'-单磷酸通过各种分子靶点和途径发挥其作用:

相似化合物的比较

尿苷5'-单磷酸在嘧啶核糖核苷单磷酸中是独一无二的,因为它的结构和功能是特异性的。类似的化合物包括:

胞苷5'-单磷酸: 参与RNA合成的另一种嘧啶核苷酸。

胸腺嘧啶5'-单磷酸: 用于DNA合成的核苷酸。

腺苷5'-单磷酸: 参与能量转移和信号转导的嘌呤核苷酸。

生物活性

4-(Hydroxymethyl)-D-phenylalanine (4-HMDP) is an amino acid derivative with significant potential in various biological and pharmacological applications. This article explores the biological activity of 4-HMDP, including its metabolic pathways, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

4-HMDP is a hydroxymethyl-substituted derivative of phenylalanine. Its chemical structure allows it to participate in various biochemical reactions, influencing metabolic pathways and biological functions.

Metabolism of 4-HMDP

The metabolism of 4-HMDP is closely related to that of phenylalanine. Phenylalanine is metabolized via several pathways, leading to the production of important neurotransmitters and other metabolites. 4-HMDP can be involved in similar metabolic processes, potentially affecting levels of tyrosine and other downstream products.

Key Metabolic Pathways

- Phenylalanine Hydroxylation : The conversion of phenylalanine to tyrosine is catalyzed by the enzyme phenylalanine hydroxylase (PAH), which requires tetrahydrobiopterin (BH4) as a cofactor. Disruptions in this pathway can lead to elevated levels of phenylalanine, which has been observed in various conditions, including COVID-19 and HIV co-infections .

- Tyrosine Production : Tyrosine, derived from phenylalanine, is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The availability of 4-HMDP may influence these neurotransmitter levels through its effects on phenylalanine metabolism.

Pharmacological Effects

Research indicates that 4-HMDP has several pharmacological properties that may be beneficial in clinical settings.

Bradykinin Receptor Antagonism

The D-form of 4-HMDP serves as an intermediate for developing bradykinin B1 receptor antagonists. These compounds have potential therapeutic applications in treating conditions characterized by excessive bradykinin activity, such as certain inflammatory diseases .

Study on Phenylalanine Metabolism

A study highlighted the correlation between elevated serum phenylalanine levels and COVID-19 severity. This research indicated that individuals with co-existing HIV infections exhibited disrupted phenylalanine metabolism, suggesting that compounds like 4-HMDP could play a role in modulating these metabolic disturbances .

Incorporation Studies

In studies involving plant species such as Piper tuberculatum, L-phenylalanine was shown to be incorporated into various alkaloids through enzymatic pathways. Although these studies primarily focused on L-phenylalanine, they provide insights into how derivatives like 4-HMDP might participate in similar biosynthetic processes .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antihypertensive Effects | Potentially lowers blood pressure through modulation of vascular function. |

| Neurotransmitter Precursor | Influences levels of dopamine and norepinephrine through metabolic pathways. |

| Bradykinin Antagonism | May inhibit excessive bradykinin activity linked to inflammation. |

| Metabolic Modulation | Affects phenylalanine metabolism, potentially alleviating metabolic disorders. |

属性

IUPAC Name |

(2R)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7/h1-4,9,12H,5-6,11H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNUZCWFCJRJSU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。